Improved Passive Permeability and Aqueous Solubility vs. Phenyl in a γ-Secretase Inhibitor Scaffold
Direct replacement of the central, para-substituted fluorophenyl ring in a γ-secretase inhibitor clinical candidate (BMS-708,163) with a bicyclo[1.1.1]pentane (BCP) motif led to a compound with significantly enhanced biopharmaceutical properties [1].
| Evidence Dimension | Biopharmaceutical Properties (Passive Permeability & Aqueous Solubility) |
|---|---|
| Target Compound Data | BCP-containing γ-secretase inhibitor (Compound 3) |
| Comparator Or Baseline | Phenyl-containing γ-secretase inhibitor (BMS-708,163, Compound 1) |
| Quantified Difference | Equipotent enzyme inhibition (pIC50 comparable) with significant improvements in passive permeability and aqueous solubility, translating to ~4-fold increase in oral Cmax and AUC in mice. |
| Conditions | In vitro enzyme inhibition, PAMPA permeability, kinetic solubility, and in vivo mouse PK study. |
Why This Matters
This demonstrates that a BCP-based core can maintain target potency while drastically improving oral drug delivery parameters, a key differentiator for lead optimization.
- [1] Stepan, A. F., et al. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. J. Med. Chem. 2012, 55 (7), 3414–3424. View Source
